Cas no 1432-42-4 (1-(4-Amino-3-nitrophenyl)ethanone)

1-(4-Amino-3-nitrophenyl)ethanone is a nitro-substituted aromatic ketone with a molecular formula of C₈H₈N₂O₃. This compound features both an amino (–NH₂) and a nitro (–NO₂) functional group on the phenyl ring, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in the preparation of dyes, pharmaceuticals, and agrochemicals. The presence of electron-donating and electron-withdrawing groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. It is typically characterized by moderate solubility in polar organic solvents and requires careful handling due to its sensitivity to light and moisture. This compound is valued for its role in synthesizing complex heterocyclic frameworks.
1-(4-Amino-3-nitrophenyl)ethanone structure
1432-42-4 structure
Product Name:1-(4-Amino-3-nitrophenyl)ethanone
CAS No:1432-42-4
MF:C8H8N2O3
MW:180.16072177887
MDL:MFCD04117897
CID:820856
PubChem ID:11586389
Update Time:2025-10-05

1-(4-Amino-3-nitrophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Amino-3-nitrophenyl)ethanone
    • 4-AMINO-3-NITRO-ACETOPHENONE
    • 3-nitro-4-aminoacetophenone
    • 4-Amino-3-nitroacetophenone
    • m-nitro-p-aminoacetophenone
    • 1-(4-Amino-3-nitro-phenyl)-ethanone
    • Ethanone, 1-(4-aMino-3-nitrophenyl)-
    • CS-0214815
    • 4-Acetyl-2-nitroaniline
    • EN300-195878
    • MFCD04117897
    • W-201241
    • SB33619
    • 1-(4-amino-3-nitrophenyl)ethan-1-one
    • VEIXVSPCPGWULB-UHFFFAOYSA-N
    • F87770
    • DTXSID30468977
    • 1432-42-4
    • DB-042678
    • 4-methylcarbonyl-2-nitro-benzenamine
    • aniline, 4-acetyl-2-nitro-
    • Z273977506
    • AKOS006241450
    • SCHEMBL263311
    • MDL: MFCD04117897
    • Inchi: 1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3
    • InChI Key: VEIXVSPCPGWULB-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(=C(C=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 180.05300
  • Monoisotopic Mass: 180.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 88.9Ų

Experimental Properties

  • PSA: 88.91000
  • LogP: 2.48400

1-(4-Amino-3-nitrophenyl)ethanone Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(4-Amino-3-nitrophenyl)ethanone Pricemore >>

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1-(4-Amino-3-nitrophenyl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:1432-42-4)1-(4-Amino-3-nitrophenyl)ethanone
Order Number:A808043
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):239.0/405.0/850.0
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Additional information on 1-(4-Amino-3-nitrophenyl)ethanone

1-(4-Amino-3-Nitrophenyl)Ethanone: A Comprehensive Overview

1-(4-Amino-3-Nitrophenyl)Ethanone (CAS No. 1432-42-4) is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound, also referred to as p-Aminophenethyl ketone, has garnered attention due to its unique chemical properties and potential uses in drug development, materials science, and analytical chemistry. Recent advancements in synthetic methodologies and its characterization have further highlighted its importance in modern research.

The molecular structure of 1-(4-Amino-3-Nitrophenyl)Ethanone consists of a phenyl ring substituted with an amino group at the para position and a nitro group at the meta position, attached to an ethanone moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical reactions. The presence of both amino and nitro groups introduces a level of functional diversity, enabling its participation in nucleophilic aromatic substitution, condensation reactions, and other transformations that are pivotal in organic synthesis.

Recent studies have explored the synthesis of 1-(4-Amino-3-Nitrophenyl)Ethanone through innovative routes, including microwave-assisted synthesis and catalytic processes. These methods not only enhance reaction efficiency but also reduce environmental impact by minimizing the use of hazardous solvents and reagents. For instance, researchers have demonstrated the feasibility of synthesizing this compound using eco-friendly conditions, such as water as a solvent or enzymatic catalysts, aligning with the growing trend toward green chemistry.

In terms of applications, 1-(4-Amino-3-Nitrophenyl)Ethanone has shown promise in the field of pharmacology. Its ability to act as a precursor for bioactive molecules has made it a valuable intermediate in drug discovery programs targeting various diseases. For example, derivatives of this compound have been investigated for their potential anti-cancer and anti-inflammatory activities. Recent findings suggest that certain analogs exhibit selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential avenue for targeted therapy development.

The compound's role in materials science is another area of active research. Due to its aromatic structure and functional groups, 1-(4-Amino-3-Nitrophenyl)Ethanone can serve as a building block for constructing advanced materials such as polymers, dyes, and sensors. For instance, its use in synthesizing conducting polymers has been explored for applications in flexible electronics and energy storage devices. The incorporation of this compound into polymer frameworks enhances their electronic properties, making them suitable for next-generation technologies.

From an analytical perspective, 1-(4-Amino-3-Nitrophenyl)Ethanone has been employed as a chromophore in spectroscopic studies. Its strong absorption bands in the ultraviolet-visible spectrum make it an ideal candidate for developing sensitive analytical methods. Recent advancements in surface-enhanced Raman spectroscopy (SERS) have leveraged this compound's vibrational characteristics to detect trace amounts of analytes in complex matrices, demonstrating its utility in environmental monitoring and clinical diagnostics.

In conclusion, 1-(4-Amino-3-Nitrophenyl)Ethanone (CAS No. 1432-42-4) stands out as a versatile compound with multifaceted applications across various disciplines. Its unique chemical structure, coupled with recent innovations in synthesis and application development, positions it as a key player in advancing scientific research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1432-42-4)1-(4-Amino-3-nitrophenyl)ethanone
A808043
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):239.0/405.0/850.0
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